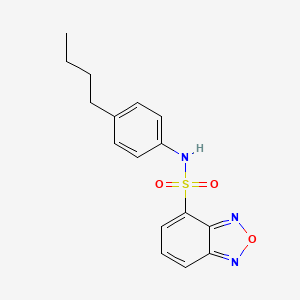![molecular formula C14H13Br2N3O2 B11122361 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(furan-2-YL)methylidene]acetohydrazide](/img/structure/B11122361.png)
2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(furan-2-YL)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide is a chemical compound with the molecular formula C14H11Br2N3O2. It is primarily used in research applications, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes both bromine and furan groups, making it a subject of interest for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide typically involves the reaction of 2,6-dibromo-4-methylaniline with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an organic solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates and products.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrazides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide
- 2,6-Dibromo-4-methylphenyl acetate
- 2,6-Dibromo-4-methylphenol
Uniqueness
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide is unique due to the presence of both bromine and furan groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13Br2N3O2 |
|---|---|
Molecular Weight |
415.08 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylanilino)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H13Br2N3O2/c1-9-5-11(15)14(12(16)6-9)17-8-13(20)19-18-7-10-3-2-4-21-10/h2-7,17H,8H2,1H3,(H,19,20)/b18-7+ |
InChI Key |
VBIRVRKBCBKFJA-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC=CO2)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC=CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11122279.png)

![N~3~-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11122304.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122309.png)
![4-fluoro-N'-{(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}benzohydrazide](/img/structure/B11122316.png)
![6,7-Dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122328.png)
![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11122330.png)
![5-(4-chlorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122338.png)
![2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11122343.png)
![3-chloro-6-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11122345.png)
![3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122349.png)
![5-[(4-Methylbenzyl)amino]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11122351.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11122352.png)
![[2-({3-(Methoxycarbonyl)-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B11122357.png)
